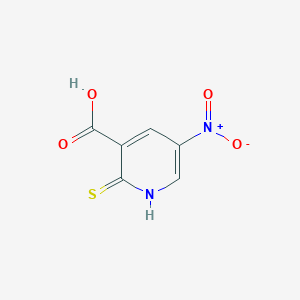
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid, also known as NSC-109555, is a chemical compound that has been extensively studied for its potential use in medical research. This compound has been found to possess a range of interesting properties that make it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or signaling pathways in the body. This could potentially lead to a range of beneficial effects, including the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has been found to have a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells, reduce inflammation in the body, and improve insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent tool for researchers. However, one of the main limitations of this compound is that it can be difficult and expensive to synthesize.
Future Directions
There are many potential future directions for research on 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid. Some of the most promising areas of investigation include:
1. Further studies on the mechanism of action of this compound to better understand how it works in the body.
2. Investigation of the potential use of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in combination with other drugs for the treatment of cancer, diabetes, and cardiovascular disease.
3. Development of new synthetic methods for the production of this compound that are more efficient and cost-effective.
4. Studies on the potential toxicity of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid to better understand its safety profile.
5. Investigation of the potential use of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid in other areas of medical research, such as neurodegenerative diseases and infectious diseases.
Conclusion
In conclusion, 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is a promising compound that has been extensively studied for its potential use in medical research. This compound has a range of interesting properties that make it a valuable tool for researchers investigating cancer, diabetes, and cardiovascular disease. While there are some limitations to its use, the potential benefits of this compound are significant and warrant further investigation.
Synthesis Methods
The synthesis of 5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 2,6-dimethyl-3,5-bis(trifluoromethyl)pyridine-4-carbaldehyde with thiosemicarbazide in the presence of sodium acetate. This reaction produces the desired compound in good yields.
Scientific Research Applications
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid has been extensively studied for its potential use in medical research. This compound has been found to possess a range of interesting properties that make it a promising candidate for further investigation. Some of the most promising areas of research include cancer treatment, diabetes, and cardiovascular disease.
properties
CAS RN |
156896-47-8 |
|---|---|
Product Name |
5-Nitro-2-sulfanylidene-1,2-dihydropyridine-3-carboxylic acid |
Molecular Formula |
C6H4N2O4S |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
5-nitro-2-sulfanylidene-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N2O4S/c9-6(10)4-1-3(8(11)12)2-7-5(4)13/h1-2H,(H,7,13)(H,9,10) |
InChI Key |
YPNMCSQWAWISCQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1=C(C(=S)NC=C1[N+](=O)[O-])C(=O)O |
synonyms |
3-Pyridinecarboxylicacid,1,2-dihydro-5-nitro-2-thioxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





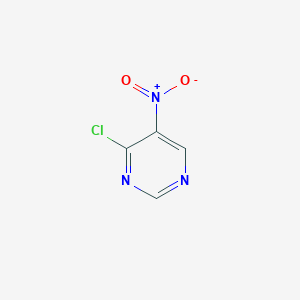
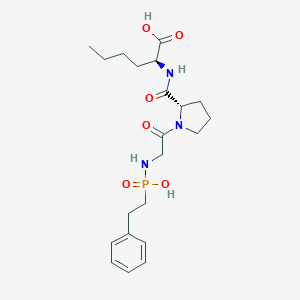


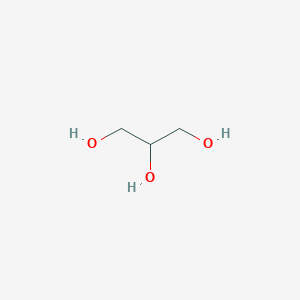
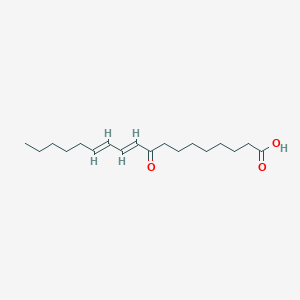
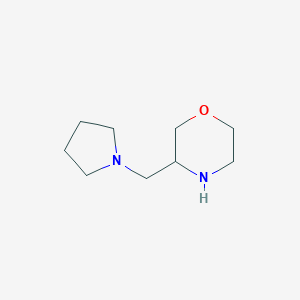
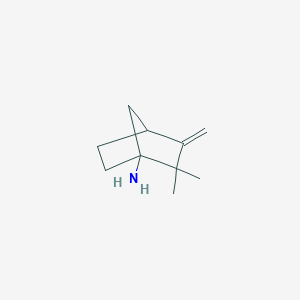
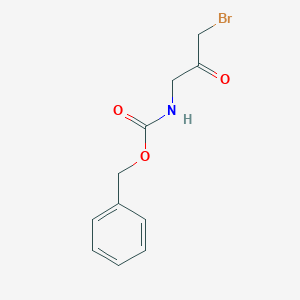

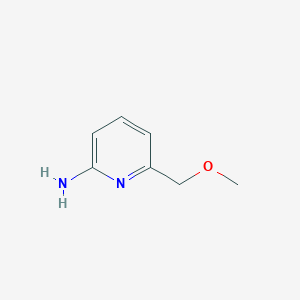
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)